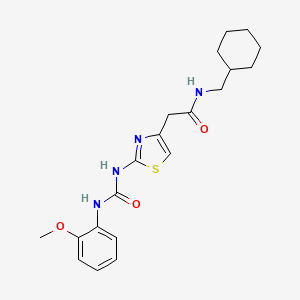

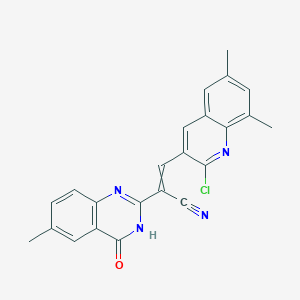

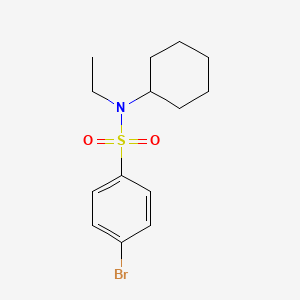

![molecular formula C16H12ClN3O2S B2824759 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 898415-26-4](/img/structure/B2824759.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives involves several steps . For instance, a related compound, 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, was synthesized and crystallized in the orthorhombic crystal system . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The structure of these compounds is often stabilized by various intermolecular interactions, such as hydrogen bonding and π–π stacking .

Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can be quite complex . For example, the synthesis of ketamine, a related compound, involves a series of reactions including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and finally thermal rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely. For instance, a related compound, pyraclostrobin, has a molecular weight of 303.1 g/mol and a minimum content of active ingredient of 980 g/kg .

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

Several studies have synthesized derivatives of 1,3,4-oxadiazoles, including compounds structurally related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide, and evaluated their antibacterial and antimicrobial properties. For instance, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with some derivatives showing remarkable activity comparable to standard antibiotics like ciprofloxacin against certain bacterial strains (Siddiqui et al., 2014).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has also been a subject of investigation. Ravinaik et al. (2021) reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antioxidant and Enzyme Inhibition

Compounds derived from 1,3,4-oxadiazole have been evaluated for their antioxidant properties and enzyme inhibition capabilities. The synthesis of novel 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties by Shakir et al. (2014) demonstrated significant free-radical scavenging ability, indicating the antioxidant potential of these derivatives (Shakir et al., 2014). Additionally, the study by Bekircan et al. (2015) on the synthesis and investigation of novel heterocyclic compounds for lipase and α-glucosidase inhibition revealed promising results, highlighting the potential of these compounds in the development of therapeutic agents for treating diseases associated with enzyme dysregulation (Bekircan et al., 2015).

Orientations Futures

Future research on oxadiazole derivatives could focus on the development of new synthesis methods that are more cost-effective and efficient. Another area of research could be the investigation of the potential therapeutic applications of these compounds in the treatment of various diseases, including cancer, diabetes, and obesity .

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-23-11-8-6-10(7-9-11)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNNZSSBNRZSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

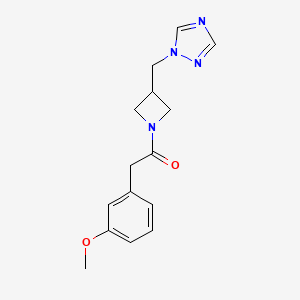

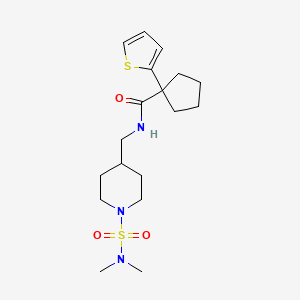

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

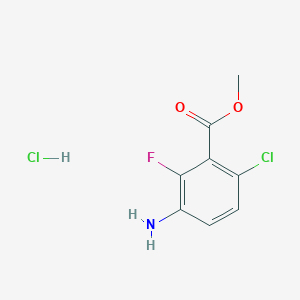

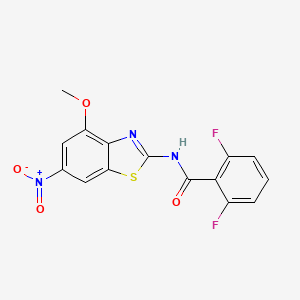

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)

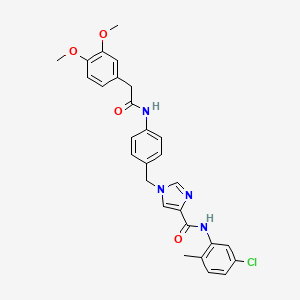

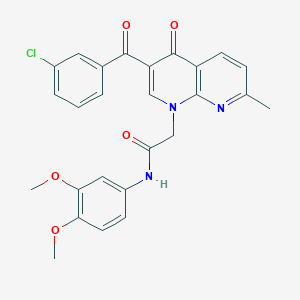

![6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2824689.png)

![N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2824692.png)

![2-(3-chloro-4-fluoroanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2824696.png)